molecular formula C11H18ClN5 B12349813 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine CAS No. 1855938-43-0

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12349813
CAS No.: 1855938-43-0
M. Wt: 255.75 g/mol
InChI Key: GSXKVEIGYMMXSF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and connected via a methanamine linkage.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Linkage Formation: The final step involves the formation of the methanamine linkage. This can be achieved by reacting the methylated pyrazole rings with formaldehyde and a primary amine under reductive amination conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine linkage can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also contains a pyrazole ring but differs in its substitution pattern and additional triazole ring.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but includes a carboxylic acid group and a chloro substituent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine linkage, which imparts distinct chemical and biological properties.

Properties

CAS No.

1855938-43-0

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-4-11(16(3)14-9)7-12-5-10-6-13-15(2)8-10;/h4,6,8,12H,5,7H2,1-3H3;1H

InChI Key

GSXKVEIGYMMXSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

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